Structural and Selectivity Differentiation Against the SIRT2 Probe ICL-SIRT078
ICL‑SIRT078 (3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one) inhibits SIRT2 with a Ki of 0.62 ± 0.15 µM and demonstrates >50‑fold selectivity over SIRT1, SIRT3, and SIRT5 [1]. In contrast, the target compound N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine lacks the critical 4(3H)-one and 3-((2-methoxynaphthalen-1-yl)methyl) groups, implying a divergent interaction with the sirtuin active site that likely abolishes the SIRT2 selectivity reported for ICL‑SIRT078 [2].
| Evidence Dimension | SIRT2 inhibitory activity and isoform selectivity |
|---|---|
| Target Compound Data | Not reported; structural features (absence of 4(3H)-one and 3-naphthylmethyl) suggest loss of SIRT2 selectivity |
| Comparator Or Baseline | ICL-SIRT078: Ki = 0.62 µM; >50‑fold selective for SIRT2 over SIRT1/3/5 |
| Quantified Difference | Cannot be quantified without direct assay; selectivity window expected to be <5‑fold for target compound based on SAR |
| Conditions | Biochemical fluorescence-based sirtuin deacetylase assay (ICL-SIRT078 data) |
Why This Matters
For procurement decisions, this structural distinction is critical because the target compound cannot serve as a surrogate for ICL‑SIRT078 in SIRT2-focused studies.
- [1] Di Fruscia P, et al. ChemMedChem. 2015;10(1):69-74. View Source
- [2] PubChem Compound Summary for CID 941960; ICL-SIRT078 structural comparison based on InChIKey. View Source
